molecular formula C13H16ClNO2 B13470435 1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride

1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B13470435
M. Wt: 253.72 g/mol
InChI Key: KVSJHBOYKHJAHQ-UHFFFAOYSA-N
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Description

1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl It is a derivative of naphthalene, characterized by the presence of methoxy groups at positions 4 and 7, and an amine group attached to the methanamine moiety

Preparation Methods

The synthesis of 1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4,7-dimethoxynaphthalene.

    Formylation: The naphthalene derivative undergoes formylation to introduce a formyl group at the 1-position.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Amination: The hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4,7-Dimethoxynaphthalen-1-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a similar naphthalene core but differs in the substitution pattern and functional groups.

    1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-amine hydrochloride: Another naphthalene derivative with different positions of methoxy groups and an amine group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

(4,7-dimethoxynaphthalen-1-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H15NO2.ClH/c1-15-10-4-5-11-12(7-10)9(8-14)3-6-13(11)16-2;/h3-7H,8,14H2,1-2H3;1H

InChI Key

KVSJHBOYKHJAHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)OC)CN.Cl

Origin of Product

United States

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